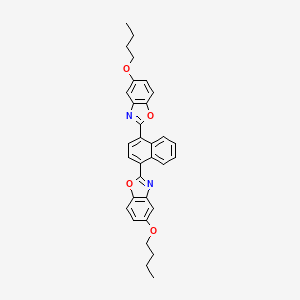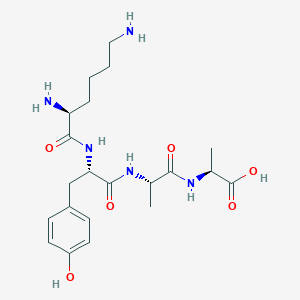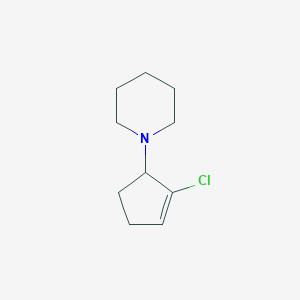
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with pyridin-2-yl and thiophen-3-yl groups.
Métodos De Preparación
The synthesis of 2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine can be achieved through several synthetic routes. One common method involves the multicomponent Chichibabin pyridine synthesis reaction. This reaction typically uses 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate as starting materials . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as halogens or organometallic compounds. .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects. For example, its interaction with iron (III) ions can result in fluorescence, making it useful as a sensor .
Comparación Con Compuestos Similares
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine can be compared with other similar compounds such as:
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound also features a pyridine ring with similar substituents and is used in the formation of metal complexes for catalysis.
2,6-di(pyridin-2-yl)pyridin-4-ol: This compound is another pyridine derivative with applications in coordination chemistry and biological research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and structural properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
375382-80-2 |
|---|---|
Fórmula molecular |
C19H13N3S |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine |
InChI |
InChI=1S/C19H13N3S/c1-3-8-20-16(5-1)18-11-15(14-7-10-23-13-14)12-19(22-18)17-6-2-4-9-21-17/h1-13H |
Clave InChI |
VMBVCIDRRJWWIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CSC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)

![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)


![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)
![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)

![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)
